m-PEG8-acid

Beschreibung

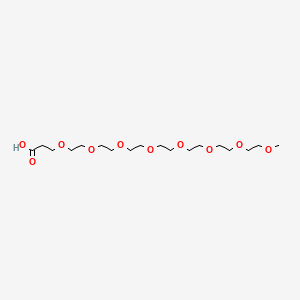

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O10/c1-21-4-5-23-8-9-25-12-13-27-16-17-28-15-14-26-11-10-24-7-6-22-3-2-18(19)20/h2-17H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUSQXBQANBSDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for M Peg8 Acid

Step-by-Step Chemical Synthesis Approaches for Defined Oligo(ethylene glycol)s

Stepwise chemical synthesis offers a robust method for producing oligo(ethylene glycol)s with a precisely defined number of repeating units. This bottom-up approach involves the sequential addition of monomer units, allowing for unparalleled control over the final product's structure.

Convergent and Divergent Synthetic Strategies

The synthesis of well-defined oligo(ethylene glycol)s like m-PEG8-acid can be achieved through two main strategies: divergent and convergent synthesis.

Divergent Synthesis: This method involves building the polymer chain sequentially from a central core or a starting monomer. For example, a solid-phase stepwise synthesis approach has been developed where a tetra(ethylene glycol) monomer is added iteratively to a growing chain anchored to a solid support, like a Wang resin. nih.gov A typical synthesis cycle includes deprotonation of the resin, coupling with a protected monomer (e.g., a tosylated and dimethoxytrityl-protected tetra(ethylene glycol)), and then deprotection to allow for the next monomer addition. nih.gov This method is advantageous for creating asymmetric PEGs, which are highly desirable for many applications. nih.gov

Application of Orthogonal Protective Group Chemistry in this compound Synthesis

Orthogonal protecting groups are essential for the precise, stepwise synthesis of complex molecules like this compound. organic-chemistry.org These groups are chemical moieties that mask reactive functional groups and can be removed under specific conditions without affecting other protecting groups in the molecule. iris-biotech.deuchicago.edu This allows for the selective modification of different parts of the molecule in a planned sequence. organic-chemistry.org

In the context of this compound synthesis, a common strategy involves protecting the two ends of an oligo(ethylene glycol) building block with two different groups. For instance, a tetra(ethylene glycol) monomer can be protected with a tosyl (Ts) group at one end and a 4,4′-dimethoxytrityl (DMTr) or trityl (Trt) group at the other. nih.govrsc.org

The synthesis cycle on a solid support illustrates this principle effectively:

Coupling: The free hydroxyl group on the solid-supported PEG chain is reacted with a monomer that has one end activated (e.g., as a tosylate) and the other end protected (e.g., with DMTr). nih.gov

Deprotection: The DMTr group is selectively removed using a mild acid, which does not affect the tosyl group or the linkage to the solid support, revealing a new hydroxyl group for the next coupling step. nih.gov

This orthogonal approach prevents unwanted side reactions and polymerization, ensuring that the chain extends by a single, defined unit in each cycle. iris-biotech.de A chromatography-free synthesis of octa(ethylene glycol) has been developed using a trityl (Trt) group, which is acid-labile, and a tosyl (Ts) group, which is stable under the detritylation conditions, showcasing the practical application of this strategy. rsc.org The selective manipulation of these groups allows for the assembly of shorter PEG fragments into longer, well-defined chains. rsc.org

Table 1: Comparison of Synthetic Strategies for Oligo(ethylene glycol)s

| Strategy | Description | Advantages | Disadvantages |

| Divergent | Stepwise addition of monomers to a growing chain from a central point or solid support. nih.gov | Good for automation; creates asymmetric PEGs. nih.gov | Potential for accumulation of defects in longer chains; may require excess reagents. |

| Convergent | Synthesis of fragments that are later combined to form the final molecule. acs.orgrsc.org | Higher overall yields for large molecules; easier purification of intermediates. | Requires more complex strategic planning. |

Polymerization-Based Routes for Monodisperse PEG-Acids

While stepwise synthesis provides ultimate precision, polymerization-based routes offer a more direct path to higher molecular weight PEGs. The key challenge is controlling the polymerization to achieve a narrow molecular weight distribution, approaching the monodispersity of a defined oligomer like this compound.

Controlled Ring-Opening Polymerization of Ethylene (B1197577) Oxide for this compound

The most common method for synthesizing polyethylene (B3416737) glycol is the ring-opening polymerization of ethylene oxide (EO). pharmiweb.com Anionic ring-opening polymerization (AROP) is particularly well-suited for producing well-defined PEGs. acs.orgrsc.org

The process begins with an initiator, which is typically an alcoholate. For this compound, the synthesis would start with an initiator containing a methoxy (B1213986) group, such as methoxyethanol. This initiator attacks the electrophilic carbon atoms of the ethylene oxide ring, causing it to open and form a new, longer alcoholate. This process repeats as more EO monomers are added to the reactive chain end. nih.gov

To synthesize a heterobifunctional PEG, such as one with a methoxy group at one end and a group that can be converted to a carboxylic acid at the other, a specialized initiator is required. This initiator would have a protected functional group that remains inert during the polymerization. rsc.org For instance, an initiator with a protected hydroxyl group can be used; after polymerization, this protected group can be deprotected and oxidized to a carboxylic acid. Acetals are useful protecting groups as they are stable in the alkaline conditions of anionic polymerization but can be cleaved with acid post-polymerization. rsc.org

Strategies for Precise Control of PEG Chain Length in this compound Synthesis

Achieving a specific chain length, such as the eight ethylene glycol units in this compound, via polymerization requires precise control over the reaction conditions.

Stoichiometric Control: The molecular weight of the resulting PEG is primarily determined by the molar ratio of the ethylene oxide monomer to the initiator. nih.gov By carefully controlling this ratio, the average chain length can be targeted.

Living Polymerization: Anionic polymerization of EO can proceed in a "living" manner, meaning there are no termination or chain transfer side reactions. This is crucial for producing polymers with a low polydispersity index (PDI), which is a measure of the uniformity of chain lengths. nih.gov Achieving living conditions requires stringent purity of reagents and the reaction environment to exclude water and oxygen, which can act as terminating agents. rsc.orgnih.gov

Controlled Monomer Addition: Advanced techniques, such as using a mass flow controller for the addition of gaseous ethylene oxide, allow for precise and controlled introduction of the monomer into the reaction. rsc.org This improves safety and enables the synthesis of tailor-made PEOs with narrow molar mass dispersities (PDI values as low as 1.03). rsc.org

Initiator and Catalyst Systems: The choice of initiator and catalyst is critical. Systems like potassium naphthalene (B1677914) combined with methanol (B129727) can effectively remove trace impurities, leading to better control and lower PDI. nih.gov Metal-free catalysis using phosphazene bases like t-BuP4 has also been shown to facilitate living/controlled AROP of ethylene oxide, yielding well-defined polymers. mpg.de

Table 2: Key Factors for Controlled PEG Synthesis via AROP

| Factor | Importance | Example |

| Monomer:Initiator Ratio | Directly controls the average molecular weight of the polymer. nih.gov | A higher ratio leads to longer PEG chains. |

| Purity of Reagents | Essential for preventing premature termination and achieving low PDI. rsc.org | Use of scavengers like potassium naphthalene to remove water and oxygen. nih.gov |

| Initiator Choice | Determines the end-group functionality of the polymer. rsc.org | Using a methoxy-containing initiator for m-PEG synthesis. |

| Catalyst System | Affects polymerization rate and control. | Phosphazene bases (t-BuP4) for metal-free living polymerization. mpg.de |

| Monomer Addition Rate | Allows for fine-tuning of the polymerization process and safety. rsc.org | Use of a mass flow controller for precise EO delivery. rsc.org |

Green Chemistry Principles in this compound Synthesis

The synthesis of chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. researchgate.net These principles are applicable to the synthesis of this compound.

Use of Safer Solvents and Reagents: Research is ongoing into replacing traditional, often hazardous, organic solvents with greener alternatives. acs.org For example, ultrasound-promoted tosylation of oligo(ethylene glycols) has been explored as an eco-friendly approach. jchemlett.com Furthermore, developing chromatography-free purification methods, such as liquid-liquid extraction, reduces the significant solvent waste associated with column chromatography. rsc.org

Catalysis: Using catalytic reagents is superior to stoichiometric ones. In PEG synthesis, catalysts are used in small amounts to initiate and propagate the polymerization, fitting well with green chemistry principles. acs.org Biocatalysis, using enzymes like peroxygenases, represents a frontier in green synthesis, offering reactions under mild conditions with high selectivity and environmentally benign oxidants like H2O2. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The use of highly active catalysts can enable lower reaction temperatures. acs.org Ultrasound-assisted synthesis can also be more energy-efficient than conventional heating. jchemlett.com

Designing for Degradation: While PEG itself is known for its biocompatibility, designing derivatives that are biodegradable after their intended use is a key aspect of green chemistry. This is more relevant to the application of the final product rather than its initial synthesis.

By integrating these principles, the synthesis of this compound can be made more sustainable, reducing its environmental impact without compromising product quality.

Advanced Purification and Isolation Techniques for High Purity this compound Oligomers

The synthesis of this compound, like other monodisperse oligo(ethylene glycol) derivatives, results in a crude product mixture containing not only the target molecule but also adjacent oligomers (e.g., m-PEG7-acid and m-PEG9-acid) and other process-related impurities. The structural similarity and polarity of these components make their separation challenging. Achieving the high purity (typically >95%) required for applications in bioconjugation, drug delivery, and diagnostics necessitates the use of advanced purification and isolation techniques. broadpharm.comcreative-biolabs.comglycomindsynth.comconju-probe.com These methods are designed to effectively resolve molecules with minute differences in chain length and polarity.

The primary strategies for obtaining high-purity this compound oligomers can be broadly categorized into chromatographic and non-chromatographic methods.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) is the cornerstone for the fine purification of specific PEG oligomers. google.com In particular, reversed-phase HPLC (RP-HPLC) is a powerful and widely adopted method for separating PEG derivatives based on subtle differences in their hydrophobicity, which correlates with the length of the ethylene glycol chain. mdpi.comresearchgate.net

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique utilizes a non-polar stationary phase (commonly octadecyl-modified silica, C18) and a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comrsc.org The separation mechanism relies on the principle that longer PEG chains, being slightly more hydrophobic, interact more strongly with the stationary phase and thus have longer retention times. This allows for the effective separation of this compound from its shorter (m-PEG7-acid) and longer (m-PEG9-acid) neighbors. The optimization of parameters such as temperature and the mobile phase gradient is crucial for achieving baseline resolution of these closely related oligomers. mdpi.comrsc.org A certificate of analysis for a commercial batch of this compound confirms that HPLC is used to determine its purity, which can range from 95-98%. glycomindsynth.com

Table 1: Illustrative RP-HPLC Conditions for Separation of PEG Oligomers This table is a representative example based on published methods for separating monodisperse PEG derivatives.

| Parameter | Condition | Purpose | Reference |

| Column | C18 Core-Shell | Provides high efficiency and resolution for separating similar oligomers. | mdpi.com |

| Mobile Phase A | Water | The primary polar solvent in the mobile phase. | mdpi.comrsc.org |

| Mobile Phase B | Acetonitrile or Methanol | The organic modifier used to elute the PEG oligomers. | mdpi.comrsc.org |

| Gradient | Isocratic or Gradient Elution | A gradient of increasing organic modifier concentration is typically used to resolve a range of oligomers. | mdpi.comrsc.org |

| Temperature | 40 °C | Temperature affects viscosity and retention, and is optimized to improve separation quality. | rsc.org |

| Detection | UV (for derivatives with a chromophore) or Evaporative Light Scattering Detector (ELSD) | Method for detecting the separated oligomers as they elute from the column. | rsc.org |

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): For charged molecules like this compound, IP-RP-HPLC is a particularly effective variant. lcms.cz This method adds an ion-pairing reagent (e.g., a quaternary ammonium (B1175870) salt for an anionic analyte) to the mobile phase. The reagent forms a neutral ion pair with the charged carboxylate group of this compound, increasing its hydrophobicity and retention on the reversed-phase column. This enhances the separation from neutral or less-charged impurities and can improve peak shape and resolution among different acidic oligomers. lcms.cz

Non-Chromatographic and Chromatography-Free Methods

While chromatography is essential for final, high-purity polishing, non-chromatographic techniques are vital for bulk purification, preliminary clean-up, and in chromatography-free synthesis strategies. rsc.orgnih.gov

Solvent Precipitation and Crystallization: This is a common and scalable technique for isolating PEG derivatives. nih.gov It exploits differences in solubility between the desired product and impurities. For instance, a crude PEG derivative dissolved in a good solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) can be precipitated by adding a poor solvent (an anti-solvent) such as cold diethyl ether. nih.gov This process can effectively remove more soluble or non-precipitating impurities. For short-chain, functionalized PEGs, crystallization can sometimes be induced under specific solvent and temperature conditions, yielding a product of very high purity. cornell.edunih.gov

Liquid-Liquid Extraction: This technique is fundamental to chromatography-free purification schemes. researchgate.net By carefully selecting two immiscible liquid phases (e.g., an organic solvent and an aqueous solution), impurities can be selectively partitioned into one phase while the desired product remains in the other. For instance, in the synthesis of a PEG8-tosylate, a precursor to other functional PEGs, liquid-liquid extraction is used to remove water-soluble by-products and excess reagents, leading to a highly pure intermediate without the need for column chromatography. rsc.org Research on related oligo(ethylene glycol) monotosylates has demonstrated that such chromatography-free procedures, relying on extraction and precipitation, can yield final products with very high oligomer purity. rsc.org

Table 2: Research Findings on Purity of a PEG8 Derivative via a Chromatography-Free Synthetic Method Data adapted from a study on oligo(ethylene glycol) mono-p-toluenesulfonates, demonstrating the efficacy of non-chromatographic purification.

| Product | Synthesis/Purification Method | Purity (Determined by RP-HPLC) | Reference |

| PEG8-Ts | Multi-step synthesis with liquid-liquid extraction and precipitation workups. | 98.7% | rsc.org |

| PEG12-Ts | Multi-step synthesis with liquid-liquid extraction and precipitation workups. | 98.2% | rsc.org |

| PEG16-Ts | Multi-step synthesis with liquid-liquid extraction and precipitation workups. | 97.0% | rsc.org |

Functionalization and Reactivity of M Peg8 Acid

Terminal Carboxylic Acid Reactivity in m-PEG8-acid

The terminal carboxylic acid group is a key functional handle on the this compound molecule, enabling its covalent attachment to a variety of substrates, particularly those bearing primary amine groups. broadpharm.comnanocs.net This reactivity is fundamental to its application as a linker.

A primary application of this compound involves the formation of stable amide bonds with amine-containing molecules. This reaction is typically facilitated by carbodiimide coupling agents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are commonly used to activate the carboxylic acid. broadpharm.combroadpharm.com

The activation process with EDC, often performed under acidic conditions (pH 4.5-5.5), converts the carboxyl group into a highly reactive O-acylisourea intermediate. broadpharm.comaxispharm.com This intermediate is susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide linkage and the release of a soluble urea byproduct. peptide.com The addition of N-hydroxysuccinimide (NHS) during the reaction can further enhance efficiency by forming a more stable NHS-ester intermediate, which then reacts with the amine. broadpharm.comnih.gov

Similarly, HATU, an aminium-based coupling reagent, activates the carboxylic acid to facilitate rapid and efficient amide bond formation with minimal side reactions and racemization, particularly in peptide synthesis. peptide.comnih.gov The reaction of the terminal carboxylic acid on this compound with primary amines in the presence of these activators is a cornerstone of its utility in bioconjugation. broadpharm.combroadpharm.com

Table 1: Common Coupling Agents for Amide Bond Formation

| Reagent | Full Name | Function |

|---|---|---|

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Activates carboxylic acids to form a reactive intermediate for amine coupling. peptide.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | A highly efficient coupling reagent that promotes rapid amide bond formation with low racemization. peptide.com |

| DCC | Dicyclohexylcarbodiimide | A carbodiimide used to prepare amides, esters, and anhydrides; its urea byproduct is largely insoluble. peptide.com |

| HOBt | 1-Hydroxybenzotriazole | An additive used with carbodiimides to minimize racemization and improve coupling efficiency. peptide.com |

Beyond amide bonds, the carboxylic acid of this compound can undergo other transformations to create different chemical linkages.

Esterification : The reaction of the carboxylic acid with an alcohol under acidic catalysis (a process known as Fischer esterification) yields an ester. masterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent. masterorganicchemistry.com This allows for the conjugation of this compound to molecules containing hydroxyl groups.

Anhydride Formation : Acid anhydrides can be synthesized from carboxylic acids. libretexts.org These anhydrides are highly reactive acylating agents and can react with alcohols to form esters in an irreversible reaction, which can improve product yield compared to direct esterification. libretexts.orgyoutube.com They can also react with amines to form amides. This provides another route for activating the this compound for subsequent conjugation reactions.

Integration of Secondary Reactive Moieties onto this compound Frameworks

The this compound structure can be further elaborated to create heterobifunctional linkers, which possess two different reactive groups. This is achieved by modifying the terminal carboxylic acid to introduce a new functional moiety, expanding the linker's conjugation capabilities.

A common modification involves introducing a maleimide group, creating a thiol-reactive linker. axispharm.com For instance, Mal-PEG8-acid is a heterobifunctional linker that contains a maleimide group at one end of the PEG chain and a carboxylic acid at the other. broadpharm.com This dual functionality allows for sequential conjugations: the maleimide can react with a thiol-containing molecule, while the carboxylic acid can be coupled to an amine-containing molecule using the carbodiimide chemistry described previously. broadpharm.com

The structure can be further extended, as in Mal-amido-PEG8-acid , where an additional amide bond is incorporated into the linker backbone. These maleimide-functionalized PEG-acid linkers are crucial in developing complex bioconjugates, such as antibody-drug conjugates (ADCs). axispharm.com

The maleimide group exhibits high selectivity for sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and peptides. precisepeg.com The reaction, a Michael addition, proceeds rapidly under mild physiological conditions (typically pH 6.5-7.5) to form a stable thioether bond. nih.gov At pH 7, the reaction of a maleimide with a thiol is significantly faster than its reaction with an amine, ensuring specific conjugation to cysteine residues. This specificity is highly advantageous for site-specific modification of biomolecules, allowing for precise control over the conjugation site and stoichiometry. precisepeg.com However, the stability of the resulting thiosuccinimide conjugate can be a concern, as it may undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione. creativepegworks.com Strategies such as transcyclization have been developed to create more stable maleimide-thiol adducts. creativepegworks.com

Another important class of derivatives involves the introduction of a protected amine. t-Boc-N-amido-PEG8-acid is a heterobifunctional PEG linker that features a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc)-protected primary amine. broadpharm.comvectorlabs.com

The presence of the Boc protecting group allows for selective reactivity. The carboxylic acid can be conjugated to a primary amine using EDC or HATU activators, while the amine group remains inert. broadpharm.com Subsequently, the Boc group can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) to expose the free amine. broadpharm.comvectorlabs.com This newly deprotected amine is then available for further conjugation with another molecule, such as one containing an activated carboxylic acid. This orthogonal protection strategy is invaluable in the stepwise synthesis of complex molecules and bioconjugates. vectorlabs.com

Table 2: Properties of this compound and its Derivatives

| Compound Name | Chemical Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| This compound | C18H36O10 | 412.5 | 1093647-41-6 | Methoxy (B1213986), Carboxylic Acid broadpharm.com |

| Mal-PEG8-acid | C23H39NO12 | 521.6 | 1818294-46-0 | Maleimide, Carboxylic Acid broadpharm.com |

| t-Boc-N-amido-PEG8-acid | C24H47NO12 | 541.6 | 1334169-93-5 | Boc-protected Amine, Carboxylic Acid broadpharm.com |

Protected Amine Derivatives of this compound (e.g., t-Boc-N-amido-PEG8-acid)

Selective Deprotection Strategies for Amine Generation

While this compound itself possesses a terminal carboxylic acid, its derivatives are frequently used to introduce a reactive amine group into a target molecule in a controlled manner. This is achieved by using a heterobifunctional PEG linker that has a carboxylic acid at one end and a protected amine at the other, such as Boc-NH-PEG8-COOH. The general strategy involves first coupling the linker's free carboxylic acid to a substrate. Subsequently, the protecting group on the amine is selectively removed, revealing a primary amine for further conjugation. This orthogonal protection strategy is crucial in multi-step syntheses where chemoselectivity is paramount. biochempeg.comorganic-chemistry.org

The choice of the amine-protecting group is critical as it dictates the conditions required for its removal, allowing for selective deprotection without affecting other sensitive functionalities within the molecule. organic-chemistry.org The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups used for this purpose.

Boc Group Deprotection: The Boc group is stable under a wide range of conditions but can be efficiently removed under mild acidic conditions. biochempeg.comapnbiotech.com Reagents such as trifluoroacetic acid (TFA) or dilute hydrochloric acid (HCl) are typically employed. acsgcipr.org This process generates a free amine and releases tert-butyl cations, which can be scavenged to prevent side reactions. acsgcipr.org

Fmoc Group Deprotection: Another widely used protecting group is the 9-fluorenylmethoxycarbonyl (Fmoc) group. In contrast to the acid-labile Boc group, the Fmoc group is removed under basic conditions, typically with a solution of a secondary amine like piperidine in a polar aprotic solvent such as dimethylformamide (DMF). nih.govresearchgate.netspringernature.com This base-mediated β-elimination mechanism provides an alternative deprotection pathway, enhancing the versatility of orthogonal protection schemes. nih.gov

The table below summarizes common amine protecting groups and their respective deprotection reagents, illustrating the principle of selective amine generation.

| Protecting Group | Chemical Name | Deprotection Conditions |

| Boc | tert-butyloxycarbonyl | Mild acid (e.g., TFA, HCl) biochempeg.comapnbiotech.com |

| Fmoc | 9-fluorenylmethoxycarbonyl | Base (e.g., Piperidine in DMF) nih.govresearchgate.netspringernature.com |

Phosphonate Derivatives (e.g., m-PEG8-phosphonic acid ethyl ester)

The carboxylic acid of this compound can be replaced with other functional groups, such as phosphonates, to create specialized linkers. An example is m-PEG8-phosphonic acid ethyl ester, or its analogues like m-PEG8-(CH2)12-phosphonic acid ethyl ester. These derivatives incorporate a hydrophilic PEG8 spacer and a phosphonate ester moiety, which can serve as a handle for further reactions or as a structural element in targeted molecules like Proteolysis-Targeting Chimeras (PROTACs).

The synthesis of such phosphonate esters can be achieved through various established methods in organophosphorus chemistry. A common approach is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. For instance, an m-PEG8-halide (e.g., m-PEG8-bromide) could react with triethyl phosphite to form the corresponding diethyl phosphonate ester. Subsequent hydrolysis or transesterification could yield other ester forms.

Below are the properties of a representative phosphonate derivative.

| Property | Value |

| Compound Name | m-PEG8-(CH2)12-phosphonic acid ethyl ester |

| Molecular Formula | C31H65O11P |

| Molecular Weight | 644.81 g/mol |

| Application | PROTAC Linker |

Other Bio-orthogonal and Chemoselective Ligands (e.g., BBTA for m-PEG8-BBTA)

Further functionalization of the m-PEG8 backbone can incorporate specialized ligands for bio-orthogonal or chemoselective targeting. An example of such a derivative is m-PEG8-BBTA, which features a benzothiazole (BBTA) moiety. This compound is a PEG-based linker with a methoxy group at one terminus and the BBTA ligand at the other, connected by the 8-unit PEG spacer. apnbiotech.com

The PEG8 spacer enhances aqueous solubility, stability, and biocompatibility, while reducing potential immunogenicity. apnbiotech.com The BBTA moiety enables targeted binding, making the entire construct useful in applications like targeted drug delivery and bio-imaging. apnbiotech.com This type of derivative is instrumental in bioconjugation, where it can be used to attach therapeutic agents or imaging probes to biomolecules. apnbiotech.com

The table below details the properties of m-PEG8-BBTA.

| Property | Value |

| Compound Name | m-PEG8-BBTA |

| Molecular Formula | C36H46N4O11S |

| Molecular Weight | 742.9 g/mol |

| Key Features | Methoxy termination for stability, BBTA moiety for targeted binding, PEG8 spacer for improved pharmacokinetics apnbiotech.com |

| Applications | Drug Delivery, Bioconjugation, Linker for Prodrugs and ADCs apnbiotech.com |

Multivalent and Heterobifunctional this compound Architectures

The this compound unit is a fundamental building block for constructing more complex molecular architectures, including multivalent and heterobifunctional linkers. These advanced constructs are essential in fields such as drug delivery, diagnostics, and proteomics, where linking two or more different molecules or presenting multiple copies of a ligand is required.

Heterobifunctional Architectures: A heterobifunctional linker possesses two different reactive functional groups at its termini. While this compound itself is monofunctional, it can be readily incorporated into heterobifunctional structures. For example, starting with a precursor like Boc-NH-PEG8-COOH, the carboxylic acid can be coupled to one molecule, followed by deprotection of the Boc group to reveal an amine, which can then be reacted with a second, different molecule. biochempeg.com This creates a linker that bridges two distinct molecular entities. A wide array of functional groups can be combined in this way, such as an NHS ester for reacting with amines and a maleimide for reacting with thiols, creating versatile crosslinkers.

Multivalent Architectures: Multivalency, the presence of multiple points of attachment for a ligand, can significantly enhance binding affinity and avidity to biological targets. The this compound linker can be used to create such constructs. This is typically achieved by attaching multiple this compound chains to a central scaffold. For example, a core molecule with multiple reactive sites, such as a lysine residue with its two amine groups, can be functionalized with this compound. The resulting structure would present multiple carboxylic acid termini, which can then be conjugated to a targeting ligand, drug, or other molecule of interest. Branched PEG structures are specifically designed to create multivalent reagents, offering termini for creating tri-, tetra-, or even octa-valent molecules. interchim.fr

Analytical Characterization in M Peg8 Acid Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of m-PEG8-acid. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the molecule's carbon-hydrogen framework.

In a typical ¹H NMR spectrum of this compound, the protons of the ethylene (B1197577) glycol repeat units (-O-CH₂-CH₂-) would appear as a prominent multiplet or singlet around 3.6 ppm. The methoxy (B1213986) group (CH₃-O-) at one end of the chain would produce a sharp singlet at approximately 3.38 ppm. The protons on the carbons adjacent to the terminal carboxylic acid group (-CH₂-COOH) would be shifted slightly downfield. The acidic proton of the carboxyl group itself is highly deshielded and would appear as a broad singlet far downfield, typically between 10-12 ppm libretexts.org.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. The carbons of the PEG backbone would resonate around 70 ppm. The methoxy carbon would appear at approximately 59 ppm, while the carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in the 160-180 ppm region libretexts.org.

Table 1: Representative NMR Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| CH₃-O- | ~3.38 (singlet) | ~59 |

| -O-CH₂-CH₂-O- (PEG backbone) | ~3.64 (multiplet) | ~70 |

| -CH₂-COOH | ~3.7 (triplet) | ~68 |

| -CH₂-COOH | ~4.1 (triplet) | ~60 |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound with high accuracy, thereby confirming its composition and purity. Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing PEG compounds, as it minimizes fragmentation and allows for the detection of intact molecular ions enovatia.com.

The expected monoisotopic mass of this compound (C₁₈H₃₆O₁₀) is approximately 412.23 g/mol advancedchemtech.com. In positive-ion mode ESI-MS, the compound is typically observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. In negative-ion mode, it is observed as the deprotonated molecule ([M-H]⁻) nih.gov. High-resolution mass spectrometry can confirm the elemental composition by providing highly accurate mass measurements.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it an excellent method for purity profiling. This technique can separate this compound from impurities, such as PEG chains of different lengths (e.g., m-PEG7-acid or m-PEG9-acid), and confirm their identity by their respective molecular weights.

Table 2: Expected m/z Values for this compound in ESI-MS

| Ion Species | Formula | Mode | Expected m/z |

|---|---|---|---|

| [M+H]⁺ | [C₁₈H₃₇O₁₀]⁺ | Positive | ~413.24 |

| [M+Na]⁺ | [C₁₈H₃₆O₁₀Na]⁺ | Positive | ~435.22 |

| [M+K]⁺ | [C₁₈H₃₆O₁₀K]⁺ | Positive | ~451.20 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations youtube.comvscht.cz. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

The most prominent features include a very strong and broad absorption band for the O-H stretch of the carboxylic acid group, which typically appears in the 2500-3300 cm⁻¹ region due to extensive hydrogen bonding libretexts.org. A sharp, strong peak corresponding to the C=O (carbonyl) stretch of the carboxylic acid is observed around 1710 cm⁻¹ libretexts.org. The spectrum also features strong C-O-C (ether) stretching vibrations from the PEG backbone, usually found in the 1100-1250 cm⁻¹ region. Additionally, C-H stretching absorptions from the alkyl chain are present just below 3000 cm⁻¹ libretexts.orglumenlearning.com.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 2500-3300 | Strong, Very Broad |

| C-H stretch | Alkyl (CH₂) | 2850-2950 | Medium to Strong |

| C=O stretch | Carboxylic Acid | ~1710 | Strong |

Chromatographic Methods for Purity and Homogeneity Assessment

Chromatography is essential for assessing the purity and homogeneity of this compound, separating the target molecule from any synthesis-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound. Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile), is commonly employed. In RP-HPLC, this compound is separated from impurities based on differences in hydrophobicity. Purity is typically assessed by integrating the area of the main peak and expressing it as a percentage of the total area of all detected peaks.

A typical quality control analysis would aim for a purity of 95% or higher, with the main peak corresponding to the retention time of a qualified this compound standard.

Table 4: Representative RP-HPLC Purity Analysis of an this compound Sample

| Peak No. | Retention Time (min) | Area (%) | Identity |

|---|---|---|---|

| 1 | 8.5 | 2.1 | Impurity (e.g., m-PEG7-acid) |

| 2 | 9.2 | 96.5 | This compound |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution shimadzu.comtainstruments.com. This technique is particularly useful for analyzing polymers and macromolecules to determine their molecular weight distribution lcms.czresearchgate.net. For a discrete compound like this compound, GPC/SEC is an excellent method to confirm its monodispersity and detect the presence of any higher molecular weight species (e.g., dimers, aggregates) or lower molecular weight impurities that were not resolved by HPLC.

In an ideal GPC/SEC chromatogram, a monodisperse sample of this compound would exhibit a single, sharp, and symmetrical peak. The presence of other peaks would indicate a mixture of different PEG chain lengths or the presence of aggregates, compromising the sample's homogeneity. The polydispersity index (PDI), a measure of the broadness of the molecular weight distribution, should be very close to 1.0 for a highly pure, monodisperse sample.

Table 5: GPC/SEC Analysis for Homogeneity of this compound

| Parameter | Result | Interpretation |

|---|---|---|

| Elution Volume (Ve) | 15.2 mL | Corresponds to the hydrodynamic size of this compound |

| Number Average Molecular Weight (Mn) | ~410 g/mol | Consistent with theoretical MW |

| Weight Average Molecular Weight (Mw) | ~413 g/mol | Consistent with theoretical MW |

Surface-Sensitive Analytical Techniques for this compound Modified Materials

Modification of materials with this compound creates a distinct interfacial layer whose properties are dictated by the density, conformation, and purity of the grafted molecules. Surface-sensitive techniques are essential for verifying successful modification and characterizing the resultant surface.

X-ray Photoelectron Spectroscopy (XPS) is a powerful quantitative technique used to determine the elemental composition and chemical state of the atoms within the top 1-10 nanometers of a surface. In the context of this compound modified materials, XPS is invaluable for confirming the successful grafting of the PEG linker. acs.org The analysis involves irradiating the surface with X-rays, which causes the emission of core-level electrons. The kinetic energy of these electrons is measured and is characteristic of the element from which they were emitted.

High-resolution scans of the Carbon 1s (C 1s) region are particularly informative. A pristine substrate, such as gold or silicon, will show adventitious carbon. After modification with this compound, the C 1s spectrum is dominated by a strong peak at a binding energy of approximately 286.5 eV, which is the signature of the ether carbons (C-O) in the polyethylene (B3416737) glycol backbone. acs.orgresearchgate.net The presence of a smaller peak corresponding to the carboxyl group (O-C=O) further confirms the integrity of the acid terminus. By analyzing the relative areas of these peaks and the attenuation of the underlying substrate signal (e.g., Au 4f or Si 2p), the thickness and grafting density of the this compound layer can be estimated. researchgate.netnih.gov

Table 1: Representative XPS Elemental Analysis of a Gold Surface Before and After this compound Modification

| Element | Binding Energy (eV) | Atomic Concentration (%) - Bare Gold | Atomic Concentration (%) - this compound Modified Gold |

| C 1s | ~285.0 (C-C/C-H) | 15.2 | 58.1 |

| ~286.5 (C-O) | - | (included in C 1s) | |

| ~289.0 (O-C=O) | - | (included in C 1s) | |

| O 1s | ~532.0 | 4.5 | 31.7 |

| Au 4f | ~84.0 | 80.3 | 10.2 |

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) offers a higher level of chemical specificity compared to XPS, providing detailed molecular information about the outermost surface layer. dtu.dk This technique uses a pulsed primary ion beam to desorb and ionize species from the surface. These secondary ions are then accelerated into a time-of-flight analyzer, and their mass-to-charge ratio is determined. researchgate.net

For an this compound modified surface, ToF-SIMS spectra would exhibit characteristic fragment ions of the polyethylene glycol chain, such as C₂H₅O⁺ (m/z 45), C₃H₇O⁺ (m/z 59), and C₂H₃O₂⁻ (m/z 59). researchgate.netosti.gov The detection of these repeating PEG units confirms the presence of the polymer on the surface. Furthermore, ToF-SIMS can identify ions corresponding to the methoxy (-OCH₃) and carboxylic acid (-COOH) end-groups, providing a comprehensive molecular fingerprint of the surface. The high sensitivity of ToF-SIMS makes it particularly useful for detecting minute amounts of surface contaminants or assessing the protein resistance of the PEGylated surface by searching for characteristic amino acid fragments after exposure to protein solutions. dtu.dk

Table 2: Expected Characteristic Positive Ions in ToF-SIMS Analysis of an this compound Modified Surface

| Mass-to-Charge (m/z) | Ion Fragment | Assignment |

| 31 | CH₃O⁺ | Methoxy end-group fragment |

| 45 | C₂H₅O⁺ | PEG repeating unit fragment |

| 59 | C₃H₇O⁺ | PEG repeating unit fragment |

| 73 | C₃H₅O₂⁺ | PEG repeating unit fragment |

| 89 | C₄H₉O₂⁺ | PEG repeating unit fragment |

Atomic Force Microscopy (AFM) is a scanning probe technique that generates high-resolution, three-dimensional images of a surface's topography. uakron.edu By scanning a sharp tip attached to a flexible cantilever across the sample, AFM can map surface features at the nanometer scale. This is useful for visualizing the morphology of the this compound layer and assessing its uniformity and the presence of any defects or aggregates.

Beyond imaging, AFM can operate in a force spectroscopy mode to probe the mechanical and adhesive properties of the surface. nih.gov By measuring the deflection of the cantilever as it approaches and retracts from the surface, a force-distance curve is generated. nih.gov For an this compound layer, these curves can reveal information about the layer's thickness, elasticity, and compressibility. Adhesion force measurements, which quantify the "pull-off" force required to separate the tip from the surface, can provide insights into the surface energy and hydrophilicity conferred by the PEG layer. utwente.nlaps.org When the AFM tip is functionalized with specific molecules, force spectroscopy can be used to measure single-molecule interaction forces, such as the binding strength between the terminal acid group and a complementary receptor. jku.at

Table 3: Typical Nanomechanical Properties of a Self-Assembled Monolayer of this compound Measured by AFM Force Spectroscopy

| Parameter | Typical Value Range | Description |

| Layer Thickness | 3 - 5 nm | Estimated from the distance of hard-wall contact in the force curve. |

| Adhesion Force | 0.1 - 0.5 nN | The force required to pull the tip off the surface, indicative of surface energy. |

| Elastic Modulus | 10 - 50 MPa | A measure of the stiffness of the PEG layer, derived from the indentation portion of the force curve. |

Biophysical Characterization of this compound Conjugates and Interactions

Once this compound is conjugated to a biomolecule, such as a protein or antibody, it is crucial to characterize the binding properties of the resulting conjugate. Biophysical techniques provide quantitative data on binding kinetics and thermodynamics.

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real time. springernature.comnih.gov The method measures changes in the refractive index at the surface of a gold sensor chip. affiniteinstruments.com In a typical experiment, a ligand (e.g., an antigen) is immobilized on the chip, and the this compound-biomolecule conjugate (the analyte) is flowed over the surface.

As the analyte binds to the immobilized ligand, the accumulation of mass on the surface causes a change in the refractive index, which is detected as a shift in the resonance angle. ox.ac.uk This response is plotted against time in a sensorgram. affiniteinstruments.com The association phase of the curve provides the association rate constant (kₐ), while the dissociation phase (when the analyte solution is replaced by buffer) yields the dissociation rate constant (kₑ). The ratio of these constants (kₑ/kₐ) gives the equilibrium dissociation constant (Kₑ), a measure of binding affinity. nih.gov SPR is highly valuable for assessing how PEGylation affects the binding kinetics of a biomolecule to its target. researchgate.net

Table 4: Representative Kinetic Data from SPR Analysis of an Antibody-Antigen Interaction Before and After Conjugation with this compound

| Molecule | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Equilibrium Dissociation Constant (Kₑ) (M) |

| Unmodified Antibody | 1.5 x 10⁵ | 2.0 x 10⁻⁴ | 1.3 x 10⁻⁹ |

| This compound-Antibody Conjugate | 1.2 x 10⁵ | 2.3 x 10⁻⁴ | 1.9 x 10⁻⁹ |

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. wikipedia.org This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. nih.gov

In an ITC experiment, a solution of the this compound conjugate is titrated into a sample cell containing its binding partner. whiterose.ac.uk Each injection triggers a small heat change, which is measured by the instrument. As the binding sites on the molecule in the cell become saturated, the heat change per injection diminishes. The resulting data are plotted as heat change per mole of injectant versus the molar ratio of the two molecules. Fitting this binding isotherm to a suitable model yields the thermodynamic parameters. nih.gov This information is critical for understanding the driving forces behind the binding interaction (i.e., whether it is enthalpy- or entropy-driven) and for confirming the binding stoichiometry of the PEGylated conjugate. whiterose.ac.ukfrontiersin.org

Table 5: Thermodynamic Parameters for the Binding of a Small Molecule Inhibitor to an Enzyme Before and After Conjugation with this compound, as Determined by ITC

| System | Stoichiometry (n) | Affinity (Kₐ) (M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Gibbs Free Energy (ΔG) (kcal/mol) |

| Enzyme + Inhibitor | 1.05 | 2.1 x 10⁷ | -12.5 | -2.6 | -9.9 |

| Enzyme + this compound-Inhibitor | 1.02 | 1.8 x 10⁷ | -12.2 | -2.4 | -9.8 |

Applications of M Peg8 Acid in Biomedical Research

Advanced Drug Delivery Systems

The integration of m-PEG8-acid into drug delivery platforms addresses several key challenges in pharmacology, including poor drug solubility, lack of stability, and off-target toxicity. Its principal function is to act as a hydrophilic spacer and a conjugation point, fundamentally improving the pharmacokinetic and pharmacodynamic profiles of various therapeutic molecules.

A primary application of this compound is in the PEGylation of proteins, peptides, and small molecule drugs. The inherent hydrophilicity of the eight-unit PEG chain significantly increases the aqueous solubility of hydrophobic drugs, a critical factor for their formulation and systemic administration. broadpharm.com This hydrophilic PEG spacer effectively creates a protective aqueous shield around the conjugated molecule. biochempeg.com This process not only improves solubility but also enhances the stability of the drug by minimizing non-specific interactions and reducing aggregation. biochempeg.comaxispharm.com The terminal carboxylic acid group on the this compound molecule provides a reactive site for forming a stable amide bond with primary amine groups present on the drug or protein, a common conjugation strategy in pharmaceutical development. broadpharm.com

| Property | Value |

|---|---|

| Molecular Formula | C18H36O10 |

| Molecular Weight | 412.5 g/mol |

| CAS Number | 1093647-41-6 |

| PEG Spacer Length | 8 ethylene (B1197577) glycol units |

| Reactive Group | Carboxylic Acid (-COOH) |

| Solubility | Water, DMSO, DCM, DMF |

In the field of oncology, this compound is utilized as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs). creative-biolabs.commedchemexpress.com ADCs are a class of biopharmaceuticals designed to deliver a potent cytotoxic drug specifically to cancer cells by attaching it to a monoclonal antibody that targets a tumor-specific antigen. biochempeg.com The this compound linker connects the antibody to the cytotoxic payload. biochempeg.commedchemexpress.com Its inclusion helps to improve the solubility and stability of the entire ADC construct. biochempeg.com An example of a similar structure in application is the azido-PEG8-VC-PAB linker used to conjugate the chemotherapeutic drug Doxorubicin to an antibody, creating a system for specific delivery to cancer cells. broadpharm.com

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific disease-causing proteins. broadpharm.com They consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a linker. broadpharm.commedchemexpress.com PEG-based linkers, including those derived from m-PEG-acid, are frequently used in the synthesis of PROTACs. medchemexpress.comtargetmol.com The linker's length and composition are critical for the efficient formation of the ternary complex (target protein-PROTAC-E3 ligase) required for protein degradation. The this compound provides a flexible and hydrophilic linkage that can be optimized for this purpose. targetmol.com

PEG chains are integral to the design of various controlled-release drug delivery systems. Amphiphilic block copolymers containing PEG, such as poly(lactic-co-glycolic acid)-PEG (PLGA-PEG) or poly(lactic acid)-PEG (PLA-PEG), can self-assemble into micelles in aqueous environments. nih.govnih.gov These micellar structures can encapsulate hydrophobic drugs within their core, while the outer PEG shell provides a stable interface with the aqueous environment. While research often refers to mPEG generally, the principles apply to specific chain lengths like m-PEG8. The incorporation of a PEG component, such as in β-CD-PLA-mPEG copolymers, has been shown to create micelles that offer higher drug loading efficiency and a more controlled release profile, particularly by reducing the initial burst release of the encapsulated drug. nih.gov

The surface modification of nanoparticles with PEG chains, a process known as PEGylation, is a widely used strategy to improve their performance as drug delivery vehicles. bioglyco.commdpi.com Functionalizing the surface of nanoparticles, such as magnetic nanoparticles, with PEG derivatives enhances their stability in biological fluids, improves biocompatibility, and prolongs their circulation time by reducing clearance by the reticuloendothelial system. bioglyco.commdpi.comnih.gov The terminal functional group of the PEG chain, such as the carboxylic acid in this compound, can be used to attach targeting ligands or other molecules. axispharm.com This surface functionalization facilitates better drug encapsulation and can be engineered for sustained or targeted drug release at the desired site. nih.govmdpi.com

Targeted Delivery Strategies Utilizing this compound as Linkers

Bioconjugation and Protein Modification

The covalent or non-covalent attachment of poly(ethylene glycol) (PEG), a process known as PEGylation, is a cornerstone strategy in biopharmaceutical development. It is employed to enhance the therapeutic properties of proteins, peptides, and other biomolecules. PEGylation can improve pharmacokinetics by increasing the hydrodynamic size of the molecule, which reduces renal clearance and extends its circulation half-life. Additionally, the PEG chain can shield the biomolecule from proteolytic degradation and reduce its immunogenicity creativepegworks.combroadpharm.combiochempeg.com. The compound this compound, a monodisperse PEG linker featuring eight ethylene glycol units, a terminal methoxy (B1213986) group, and a terminal carboxylic acid, serves as a versatile building block in these bioconjugation strategies creative-biolabs.comconju-probe.com. Its defined length allows for precise control over the spacer arm between the conjugated molecules, while the carboxylic acid group provides a reactive handle for covalent attachment to various functional groups on biomolecules creative-biolabs.comcreativepegworks.com.

Site-Specific Protein PEGylation Strategies via this compound

A primary goal in protein modification is to achieve site-specific PEGylation, which ensures the production of a homogeneous conjugate with predictable and optimized biological activity. Random PEGylation, particularly at multiple sites, can lead to a heterogeneous mixture of products, with some isomers exhibiting diminished or no activity creativepegworks.comnih.gov. Site-specific strategies aim to attach the PEG chain at a predetermined location on the protein surface that does not interfere with its functional domains nih.gov. The this compound molecule is central to several of these targeted approaches.

While less common than targeting amino groups, PEGylation at the C-terminal carboxylic acid offers a valuable site-specific modification strategy. Direct conjugation to the C-terminus can be challenging due to the presence of other carboxyl groups on aspartic and glutamic acid residues creativepegworks.com. However, specific methods have been developed to achieve this. One advanced strategy involves expressing the target protein as an intein fusion. This process generates a C-terminal thioester, which can then be reacted with a PEG derivative containing a terminal cysteine. Alternatively, intein cleavage with hydrazine can produce a C-terminal hydrazide, which is reactive toward a PEG molecule functionalized with an aldehyde or ketone group creativepegworks.com. In such a scheme, this compound would first be converted to a suitable derivative, like m-PEG8-hydrazide or an aldehyde-terminated m-PEG8, to facilitate the site-specific C-terminal conjugation.

The most prevalent targets for PEGylation are the primary amine groups found at the N-terminus of a polypeptide chain (α-amine) and on the side chain of lysine residues (ε-amine) creativepegworks.comthermofisher.comleadinglifetechnologies.com. The carboxylic acid of this compound can be chemically activated, for example, by converting it into an N-hydroxysuccinimide (NHS) ester. This activated m-PEG8-NHS ester readily reacts with nucleophilic primary amines under mild conditions (pH 7-9) to form a stable and irreversible amide bond broadpharm.comthermofisher.com.

Site-selectivity between the N-terminus and the typically more abundant lysine residues can be achieved by carefully controlling the reaction pH. This method exploits the difference in the pKa values of the respective amino groups. The N-terminal α-amine generally has a lower pKa than the ε-amine of lysine side chains. By conducting the PEGylation reaction at a slightly acidic or near-neutral pH (e.g., pH ~7), the N-terminal amine is more deprotonated and thus more nucleophilic than the lysine amines, which remain largely protonated and unreactive. This allows for preferential modification at the N-terminus of the protein nih.govnih.gov.

| Functional Group | Typical pKa Value | Optimal pH for Reaction | Rationale for Selectivity |

| N-Terminal α-Amine | ~7.8 | ~7.0 | At this pH, the α-amine is more nucleophilic than the ε-amine. |

| Lysine ε-Amine | ~10.1 | 8.5 - 9.5 | Higher pH is needed to deprotonate the ε-amine for it to become reactive. |

Table 1: pH-Dependent Selectivity in Amine PEGylation. The difference in pKa values between the N-terminal α-amine and lysine's ε-amine allows for site-selective PEGylation by controlling the reaction pH nih.govnih.gov.

Targeting cysteine residues for PEGylation is a highly effective site-specific strategy because free, unpaired cysteine residues are relatively rare on the surface of proteins nih.gov. The sulfhydryl (thiol) group of cysteine is a potent nucleophile that can be targeted with high specificity. However, the carboxylic acid of this compound does not directly react with thiols.

Therefore, a two-step approach is employed. First, this compound is converted into a thiol-reactive derivative. A common modification involves activating the carboxylic acid and reacting it with a molecule containing both an amine and a maleimide group. This creates an m-PEG8-maleimide conjugate. The maleimide group then reacts specifically and efficiently with the sulfhydryl group of a cysteine residue under mild conditions (pH 6.5–7.5) to form a stable thioether linkage broadpharm.comnih.gov.

A more advanced technique, known as Click-PEGylation, offers a robust and flexible alternative. In this method, the free thiol is first labeled with a small molecule containing an alkyne group (e.g., propargyl-maleimide). Separately, this compound is converted to m-PEG8-azide. The alkyne-tagged protein is then "clicked" to the m-PEG8-azide using a copper-catalyzed reaction, forming a stable triazole linkage. This separation of the thiol labeling from the PEG conjugation step enhances the fidelity and efficiency of the modification nih.govresearchgate.net.

| Thiol-Reactive Group | Target Functional Group | Resulting Linkage | Typical Reaction pH |

| Maleimide | Sulfhydryl (-SH) | Thioether | 6.5 - 7.5 |

| Iodoacetamide | Sulfhydryl (-SH) | Thioether | 7.5 - 8.5 |

| Pyridyl Disulfide | Sulfhydryl (-SH) | Disulfide (Reversible) | Neutral |

| Vinyl Sulfone | Sulfhydryl (-SH) | Thioether | 8.0 - 9.0 |

Table 2: Common Chemistries for Cysteine-Directed PEGylation. These reactive groups can be incorporated onto an m-PEG8 linker to enable site-specific conjugation to cysteine residues leadinglifetechnologies.com.

Non-Covalent Protein PEGylation Methodologies

While covalent PEGylation is a well-established method, it results in a permanent modification that can sometimes lead to a partial loss of the protein's biological activity researchgate.net. Non-covalent PEGylation is an emerging alternative that offers reversible protection and aims to preserve the native structure and function of the therapeutic protein nih.gov.

This approach relies on multivalent (cooperative) interactions or high-affinity host-guest complexes between the protein and the PEGylating agent nih.gov. Instead of forming a stable covalent bond, the PEG chains are held in place by a network of weaker interactions. For example, a PEGylating agent can be designed with multiple functional groups that interact with specific patches on the protein surface. Another strategy involves using macrocyclic hosts, such as cucurbiturils, that can bind to specific amino acid residues (e.g., phenylalanine) on the protein, with the PEG chain attached to the macrocycle researchgate.net.

Conjugation to Peptides and Oligonucleotides for Functional Modulation

The functionalization of peptides and oligonucleotides with PEG chains is a critical strategy for improving their therapeutic potential. Many of these molecules suffer from poor cellular uptake and rapid degradation in vivo nih.govfrontiersin.org. Conjugating them to a linker like this compound can enhance their solubility, stability, and bioavailability nih.gov.

The conjugation chemistry is analogous to that used for proteins. The carboxylic acid of this compound can be activated and reacted with a primary amine on a peptide, which could be the N-terminus or a lysine side chain, to form a stable amide bond nih.gov. For oligonucleotides, a common approach is to synthesize them with a terminal amine modification, which then serves as the attachment point for the activated this compound mdpi.com.

This modification can dramatically alter the molecule's properties. For instance, conjugating cell-penetrating peptides (CPPs) to antisense oligonucleotides (ASOs) via a linker has been shown to significantly improve the cellular permeability and therapeutic efficacy of the ASO frontiersin.org. The this compound acts as a flexible, hydrophilic spacer that separates the two moieties, allowing each to perform its function without steric interference.

Biomaterials and Surface Engineering

The unique properties of this compound, namely its defined-length polyethylene (B3416737) glycol (PEG) chain and terminal carboxylic acid group, make it a valuable tool in the field of biomaterials and surface engineering. The PEG component confers hydrophilicity and creates a protective hydration layer, while the acid group provides a reactive handle for covalent attachment to surfaces or other molecules.

Surface Functionalization of Biomaterials with this compound for Biocompatibility

The interaction between a biomaterial and its biological environment is a critical determinant of its success. Unwanted protein adsorption and subsequent cellular responses can lead to device failure, inflammation, and rejection. Surface functionalization with this compound is a widely employed strategy to enhance the biocompatibility of various materials. nih.govnih.gov

The process involves covalently attaching the this compound molecule to the biomaterial surface. The terminal carboxylic acid group can be activated to react with primary amine groups present on the surface of a material, forming a stable amide bond. broadpharm.com This creates a dense layer of PEG chains, often referred to as a "polymer brush," on the interface. nih.gov

The primary mechanism by which this PEG layer improves biocompatibility is through its ability to reduce non-specific protein adsorption. The hydrophilic PEG chains are strongly hydrated, creating a steric barrier that physically prevents proteins and cells from approaching and adhering to the underlying material surface. This "antifouling" property is crucial for devices in contact with blood or other protein-rich biological fluids. By minimizing the initial protein deposition, subsequent inflammatory and thrombotic responses can be significantly mitigated.

Table 1: Research Findings on this compound for Surface Biocompatibility

| Biomaterial Substrate | Functionalization Goal | Key Finding | Reference Concept |

|---|---|---|---|

| Metallic Implants (e.g., Titanium) | Improve bio-integration and reduce foreign body response. | PEGylation of the surface reduces non-specific protein adsorption, a key initiating event in the foreign body response. | Surface modification is essential for controlling interactions with biological systems. nih.gov |

| Polymeric Scaffolds | Enhance long-term stability and functionality in vivo. | The introduction of multifunctional groups via surface graft polymerization provides long-term chemical stability. nih.gov | Immobilized bioactive ligands can improve the functionality of biomaterials. nih.gov |

| Silica Wafers (Model Surface) | Control grafting density of PEG chains. | Adjusting functionalization conditions allows for the tuning of PEG grafting density, which directly impacts protein resistance. | Surface chemistry is a critical factor in designing biomaterials as biological substitutes. nih.gov |

Hydrogel Formation and Engineering with this compound as Crosslinkers

Hydrogels are water-swollen polymer networks that are widely used in biomedical applications such as tissue engineering and drug delivery due to their structural similarity to the native extracellular matrix. While this compound itself is a monofunctional molecule and thus cannot act as a direct crosslinker (which requires at least two reactive groups), it is a critical building block in the synthesis of macromers used for hydrogel formation.

Derivatives of m-PEG8 are frequently used to create hydrogel networks. For instance, multi-arm PEGs, where each arm has a structure similar to a PEG8 chain, can be functionalized with reactive groups to act as crosslinking hubs. nih.gov Alternatively, this compound can be used to modify polymer backbones, introducing PEG side chains that influence the hydrogel's properties. The core polymer is then crosslinked by other means.

The incorporation of the PEG8 moiety into the hydrogel network imparts several desirable characteristics:

Hydrophilicity and Swelling: The PEG chains attract water, leading to high water content hydrogels that mimic soft tissues.

Tunability: By using defined-length PEG segments like the 8-unit chain, researchers can precisely control the network mesh size, which in turn dictates properties like nutrient diffusion, degradation rate, and mechanical stiffness. nih.govnih.gov

Research has shown that hydrogels formed from 8-arm PEG variants can support the formation of endothelial networks and that their physical properties, such as elastic modulus, can be finely tuned by modulating polymer and crosslinking densities. nih.gov

Biosensor Development and Fabrication of Biocompatible Interfaces

The performance of a biosensor—its sensitivity, selectivity, and stability—is critically dependent on the quality of its surface interface. frontiersin.orgkoreascience.kr A major challenge in biosensor design is "biofouling," the non-specific adsorption of molecules from the sample matrix onto the sensor surface, which can obscure the signal from the target analyte.

This compound is instrumental in creating stable and biocompatible interfaces that resist biofouling. frontiersin.org The this compound is immobilized on the sensor's transducer surface, creating a hydrophilic and sterically hindering layer. This layer serves two primary functions:

Antifouling Surface: It minimizes the non-specific binding of interfering proteins and cells, thereby reducing background noise and enhancing the sensor's signal-to-noise ratio.

Functional Linker: The terminal carboxylic acid provides a covalent attachment point for biorecognition elements (e.g., antibodies, enzymes, nucleic acids). The PEG8 chain acts as a flexible spacer, lifting the recognition element away from the surface. This orientation improves its accessibility to the target analyte and helps preserve its biological activity, which is crucial for the sensor's function. frontiersin.org

Diagnostics and Bioimaging

In diagnostics and bioimaging, the ability to specifically target and visualize biological structures or molecules is paramount. This compound serves as a key component in the construction of sophisticated probes and conjugates designed for these purposes.

Development of Imaging Probes and Contrast Agents with this compound Linkers

Imaging probes and contrast agents are substances used to enhance the visibility of internal body structures in medical imaging. broadpharm.commdpi.com Many advanced agents are targeted, meaning they are designed to accumulate at a specific site of disease, such as a tumor. These probes typically consist of three parts: a targeting moiety, a signaling component (e.g., a fluorophore or a metal chelate for MRI), and a linker connecting them.

For example, novel MRI contrast agents have been developed that target extradomain-B fibronectin, a cancer biomarker. These probes utilize a short PEG linker to conjugate a targeting peptide to a gadolinium (Gd)-based chelate, the part of the agent that generates the MRI signal. mdpi.com The PEG linker ensures that the targeting peptide and the imaging payload are appropriately spaced, allowing each to function without interfering with the other.

Table 2: Role of this compound Linkers in Imaging Agent Design

| Component | Function | Contribution of this compound Linker |

|---|---|---|

| Targeting Moiety (e.g., Peptide, Antibody) | Binds to a specific biological target. | Provides spatial separation from the signaling payload, preserving binding affinity. |

| Signaling Payload (e.g., Gd-chelate, Fluorophore) | Generates the imaging signal. | Improves aqueous solubility and can enhance signal relaxivity (in MRI). |

| Overall Construct | Detect and visualize disease states. | Enhances biocompatibility and favorably modifies pharmacokinetic properties (e.g., circulation time). |

Diagnostic Assay Development Utilizing this compound Conjugates

Diagnostic assays, such as enzyme-linked immunosorbent assays (ELISA) and lateral flow assays, rely on the specific interaction between capture molecules (often antibodies) and target analytes. The performance of these assays can be enhanced through the use of this compound conjugates.

This compound can be used to link antibodies or other biorecognition molecules to various substrates, including magnetic nanoparticles, gold nanoparticles, or microtiter plates. mdpi.com The use of a PEG linker offers several benefits in this context:

Reduced Steric Hindrance: The PEG8 spacer extends the antibody away from the substrate surface, making its antigen-binding sites more accessible and reducing interference from the surface.

Improved Stability and Solubility: Conjugation with PEG can improve the stability of the protein and prevent aggregation.

Lowered Non-Specific Binding: Just as on biosensor surfaces, the PEG layer on nanoparticles or plates helps to block non-specific adsorption of other proteins in the sample, leading to cleaner signals and higher assay sensitivity.

For instance, in the development of immunoassays using magnetic nanoparticles (MNPs), antibodies are conjugated to the MNP surface. mdpi.com Using this compound as the linker ensures a stable and functional conjugate, allowing for efficient capture and detection of the target analyte.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (m)PEG(8)NB |

| Gadolinium (Gd) |

| Gold |

| Titanium |

Research Tools in Cellular and Molecular Biology

In the dynamic environment of the cell, proteins rarely act in isolation. Instead, they form intricate networks of interactions and undergo constant changes in their three-dimensional structure to carry out their functions. Understanding these processes at a molecular level is crucial for deciphering cellular mechanisms in both health and disease. Chemical tools that can capture these fleeting events are therefore invaluable to researchers. This compound, by virtue of its chemical structure, serves as one such tool.

Probing Protein Interactions and Dynamics in Biological Environments

The defining feature of this compound for this application is its polyethylene glycol (PEG) spacer of eight ethylene glycol units. This spacer is hydrophilic and flexible, properties that are highly advantageous when studying proteins in their native aqueous environments. The methoxy (m) group at one end of the molecule provides a chemically inert cap, while the carboxylic acid group at the other end allows for covalent attachment to proteins, typically to the primary amine groups of lysine residues.

When incorporated into bifunctional cross-linking agents, the this compound structure provides a defined spacer length to connect two interacting proteins or different domains within a single protein. The process, known as cross-linking mass spectrometry (XL-MS), involves introducing the cross-linking agent to a protein sample. The agent covalently links amino acid residues that are in close proximity. Subsequent enzymatic digestion of the protein and analysis by mass spectrometry allows for the identification of the cross-linked peptides. This information provides distance constraints that can be used to model the three-dimensional structure of protein complexes and map interaction interfaces.

The flexibility of the PEG8 spacer is particularly beneficial for capturing protein dynamics. Proteins are not static entities; they undergo a range of motions, from small side-chain fluctuations to large-scale domain movements. The flexible nature of the PEG8 linker can accommodate these conformational changes, allowing for the capture of transient interactions that might be missed with more rigid cross-linkers.

Detailed Research Findings:

While specific studies focusing solely on "this compound" as the cross-linker are not extensively detailed in publicly available literature, the principles of its application can be understood from studies utilizing cross-linkers with PEG8 spacers. Research in the field of structural proteomics has demonstrated the utility of such linkers in elucidating the architecture of complex cellular machinery.

For instance, in studies of large protein assemblies, bifunctional cross-linkers with PEG spacers have been instrumental in mapping the topology of protein-protein interactions. The hydrophilic nature of the PEG chain helps to maintain the solubility of the protein complex during the cross-linking reaction, minimizing non-specific aggregation.

The data generated from XL-MS experiments using PEG8-containing cross-linkers can be substantial. The table below illustrates the type of data obtained in a hypothetical XL-MS experiment on a protein complex, identifying cross-linked peptides.

Hypothetical Cross-Linked Peptide Data from an XL-MS Experiment

| Protein 1 | Residue 1 | Protein 2 | Residue 2 | Cross-linker | Score |

|---|---|---|---|---|---|

| Protein A | K121 | Protein B | K45 | PEG8-based | 150.7 |

| Protein A | K121 | Protein A | K189 | PEG8-based | 132.4 |

| Protein C | K78 | Protein D | K210 | PEG8-based | 110.1 |

| Protein C | K95 | Protein D | K210 | PEG8-based | 98.5 |

This table is a representation of typical data and does not reflect a specific real-world experiment.

In such an experiment, the "Score" is a measure of the confidence in the identification of the cross-linked peptide pair by the analysis software. The identification of both inter-protein (between different proteins, e.g., Protein A and Protein B) and intra-protein (within the same protein, e.g., Protein A to Protein A) cross-links provides a rich dataset for structural modeling. The known length of the PEG8 spacer provides a crucial distance constraint between the linked lysine (K) residues.

Furthermore, quantitative XL-MS approaches, which can involve the use of isotope-labeled cross-linkers, can provide insights into the dynamics of protein interactions. By comparing the abundance of specific cross-links under different cellular conditions, researchers can infer changes in protein conformations or the assembly and disassembly of protein complexes. The consistent and well-defined properties of this compound make it a suitable component for such sophisticated quantitative studies.

Biocompatibility and Biological Interactions of M Peg8 Acid Conjugates

Immunological Considerations and Reduction of Immunogenicity in vivo

A primary advantage of PEGylation is its ability to reduce the immunogenicity of conjugated molecules. dovepress.comnih.gov The attachment of PEG chains, including m-PEG8-acid, to therapeutic proteins or nanoparticles creates a protective hydrophilic shield. nih.gov This "molecular masking" can block the binding sites for antibodies and other components of the immune system, thereby diminishing the immune response against the therapeutic agent. acs.org

However, the immune system can, in some cases, recognize the PEG moiety itself, leading to the formation of anti-PEG antibodies. dovepress.comacs.org The presence of pre-existing or induced anti-PEG antibodies can lead to accelerated blood clearance (ABC) of the PEGylated therapeutic, potentially reducing its efficacy. mdpi.comnih.gov It is important to note that not all individuals develop an immune response to PEG, and the clinical significance of anti-PEG antibodies can vary. dovepress.comnih.gov